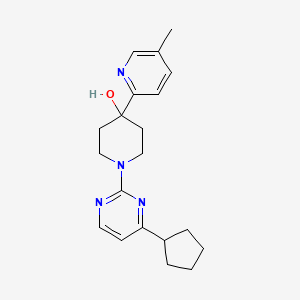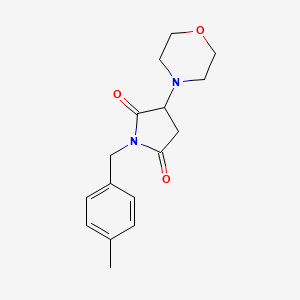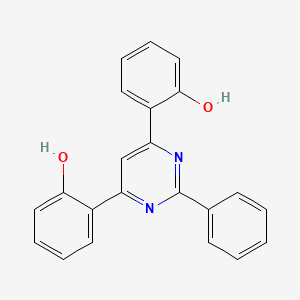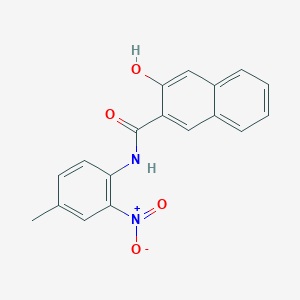
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s as part of a research program aimed at developing new analgesics, but its unique pharmacological properties soon caught the attention of researchers interested in the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, but are particularly abundant in the brain and immune system. When 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol binds to these receptors, it can modulate various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a number of biochemical and physiological effects that have been studied in detail. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA, and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical models, and its pharmacological properties are well understood. It is also relatively stable and easy to work with, which makes it a popular choice for researchers interested in studying the endocannabinoid system.
However, there are also some limitations to working with 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids, and its potency and efficacy may vary depending on the experimental conditions. Additionally, it is a controlled substance in many jurisdictions, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds. One area of interest is the development of novel analogs that can selectively target the CB1 or CB2 receptors, which may have therapeutic benefits without the psychoactive effects associated with traditional cannabinoids. Another area of interest is the use of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there is growing interest in the potential of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds as therapeutics for a range of conditions, including pain, neurodegenerative diseases, and cancer.
Métodos De Síntesis
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is typically synthesized using a multi-step process that involves the reaction of various chemical precursors under controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and cancer treatment. In preclinical studies, it has been shown to have potent analgesic effects, with a mechanism of action that is distinct from traditional opioid analgesics. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and to have anti-tumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-6-7-18(22-14-15)20(25)9-12-24(13-10-20)19-21-11-8-17(23-19)16-4-2-3-5-16/h6-8,11,14,16,25H,2-5,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQWFRDROURLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CC(=N3)C4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)


![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)

![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)

![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)
![3-{2-[(2-hydroxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5292553.png)